2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide

Description

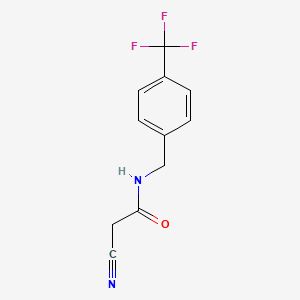

2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide (CAS: 24522-30-3) is a cyanoacetamide derivative with the molecular formula C₁₀H₇F₃N₂O and a molecular weight of 228.17 g/mol . It is structurally characterized by a cyano group (-CN) attached to the α-carbon of the acetamide backbone and a 4-(trifluoromethyl)benzyl substituent on the nitrogen atom. This compound is recognized as Leflunomide Impurity H (EP) and serves as a critical reference standard in pharmaceutical quality control, particularly for monitoring impurities during the synthesis of leflunomide, an immunosuppressive drug .

Properties

IUPAC Name |

2-cyano-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2O/c12-11(13,14)9-3-1-8(2-4-9)7-16-10(17)5-6-15/h1-4H,5,7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPCRNPZHLOULGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CC#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594755 | |

| Record name | 2-Cyano-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566926-08-7 | |

| Record name | 2-Cyano-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide typically involves the reaction of 4-(trifluoromethyl)benzylamine with cyanoacetic acid or its derivatives. One common method includes the following steps:

Reaction of 4-(trifluoromethyl)benzylamine with cyanoacetic acid: This reaction is carried out in the presence of a suitable catalyst, such as triethylamine, under reflux conditions. The reaction mixture is heated to around 70°C for several hours to ensure complete conversion.

Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide undergoes various chemical reactions, including:

Nucleophilic substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Condensation reactions: The compound can undergo condensation reactions with aldehydes or ketones to form heterocyclic compounds.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include alkyl halides and bases such as sodium hydride.

Condensation reactions: Reagents such as aldehydes, ketones, and acidic or basic catalysts are used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

Substituted derivatives: Various substituted derivatives can be formed through nucleophilic substitution.

Heterocyclic compounds: Condensation reactions can yield heterocyclic compounds with potential biological activity.

Amines: Reduction of the cyano group results in the formation of primary amines.

Scientific Research Applications

Pharmaceutical Development

Key Role as an Intermediate:

2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide serves as an important intermediate in the synthesis of numerous pharmaceuticals. Its unique trifluoromethyl group enhances the biological activity of the resulting compounds, making it valuable in drug development.

Anti-inflammatory and Analgesic Drugs:

Research indicates that this compound is particularly useful in developing anti-inflammatory and analgesic medications. Its structure allows for modifications that can improve efficacy and reduce side effects .

Agricultural Chemicals

Enhancing Pesticide Efficacy:

In agrochemical formulations, this compound is utilized to enhance the stability and bioavailability of pesticides and herbicides. This results in improved performance in controlling pests and weeds, thus increasing agricultural productivity .

Material Science

Development of Advanced Materials:

The compound is being explored for its potential in creating advanced materials, such as polymers with enhanced thermal and chemical resistance. The incorporation of trifluoromethyl groups often leads to materials with superior properties suitable for various industrial applications .

Analytical Chemistry

Reagent in Analytical Methods:

In analytical chemistry, this compound acts as a reagent that aids in the detection and quantification of other chemical substances within complex mixtures. Its unique chemical properties allow for selective reactions that facilitate analysis .

Case Study 1: Pharmaceutical Synthesis

A study focused on synthesizing new anti-inflammatory agents highlighted the use of this compound as a key intermediate. The synthesized compounds demonstrated significant anti-inflammatory activity in vitro, showcasing the compound's role in drug development .

Case Study 2: Agrochemical Formulation

Research on agrochemical formulations revealed that incorporating this compound improved the efficacy of herbicides against resistant weed species. Field trials indicated a marked increase in crop yield due to enhanced pest control .

Table 1: Comparison of Biological Activities

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Anti-inflammatory | 25 | |

| Other derivatives | Anti-inflammatory | Varies |

Table 2: Agrochemical Efficacy

Mechanism of Action

The mechanism of action of 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group and trifluoromethyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Key Observations :

- The para-substituted trifluoromethylbenzyl group in the target compound results in moderate yields (57%), likely due to steric hindrance from the benzyl moiety .

- Ortho-substituted trifluoromethylphenyl derivatives (e.g., compound 78 in ) achieve higher yields (89%), possibly due to reduced steric effects in planar phenyl systems .

- Simple benzyl-substituted analogs (e.g., N-Benzyl-2-cyano-acetamide) exhibit comparable yields (81%) under similar conditions .

Physicochemical and Spectral Properties

NMR Spectral Data Comparison

Key Observations :

Thermal and Solubility Properties

Key Observations :

Pharmacological Activity

- Target Compound : Modulates lysosomal TPC2 ion channels, enhancing Ca²⁺ release and promoting lysosomal function .

- Analog 20 (N-(3,5-Bis(trifluoromethyl)phenyl)−2-cyanoacetamide): Shows reduced TPC2 agonist activity compared to the target compound, highlighting the importance of the benzyl group over aryl substituents .

Key Observations :

- Limited toxicity data exist for the target compound, necessitating caution in handling .

- Chloro- and fluoro-substituted analogs are generally regarded as low-hazard intermediates .

Biological Activity

2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide (CAS No. 566926-08-7) is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of cyanoacetamides, which are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. The trifluoromethyl group enhances its lipophilicity and biological potency, making it a subject of interest in drug design and development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H10F3N2O

- Molecular Weight : 256.22 g/mol

- Canonical SMILES : CC(=O)N(C1=CC=C(C=C1)C(F)(F)F)C#N

| Property | Value |

|---|---|

| Molecular Formula | C12H10F3N2O |

| Molecular Weight | 256.22 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group significantly influences the compound's pharmacodynamics by enhancing binding affinity to target proteins and enzymes.

- Antimicrobial Activity : Studies have shown that derivatives of cyanoacetamides exhibit significant antimicrobial properties against various bacterial strains. For example, compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) in the range of 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Research indicates that cyanoacetamides can inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways. The presence of the trifluoromethyl group may enhance the compound's efficacy against specific cancer cell lines .

- Anti-inflammatory Effects : Compounds in this class have been reported to reduce inflammatory markers in vitro, suggesting potential use as anti-inflammatory agents .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various cyanoacetamide derivatives, including this compound. The results indicated that this compound exhibited notable activity against Gram-positive bacteria, with an MIC comparable to standard antibiotics like ciprofloxacin.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, indicating a potential mechanism for its anticancer effects .

Table 2: Summary of Biological Activities

Q & A

Q. What computational methods predict the compound’s reactivity in novel synthetic pathways?

- Methodological Answer : Apply density functional theory (DFT) to model reaction intermediates and transition states (e.g., Fukui indices for nucleophilic/electrophilic sites). Use retrosynthetic software (e.g., Synthia) to propose feasible routes. Validate predictions with small-scale exploratory reactions monitored by in situ FTIR or Raman spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.